molecular formula C9H13N3O3 B15195364 2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- CAS No. 136083-20-0

2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)-

Cat. No.: B15195364
CAS No.: 136083-20-0
M. Wt: 211.22 g/mol
InChI Key: QTHAIQNVKFSUKG-ZETCQYMHSA-N
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Description

2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- is a heterocyclic organic compound. It features a pyrimidinone core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2. The compound is further substituted with an amino group at position 4 and a complex side chain at position 1. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- typically involves multi-step organic reactions. One common approach is the condensation of a suitable amino pyrimidine derivative with an aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution at the amino group can produce a wide range of substituted pyrimidinone derivatives.

Scientific Research Applications

2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolone: Another heterocyclic compound with a similar structure but different nitrogen positioning.

    4-Hydroxy-2-quinolone: Shares the pyrimidinone core but has a hydroxyl group instead of an amino group.

    Indole Derivatives: Compounds with a similar aromatic ring structure but different functional groups and biological activities.

Uniqueness

2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties

Properties

CAS No.

136083-20-0

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

4-amino-1-[[(2S)-1-hydroxybut-3-en-2-yl]oxymethyl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O3/c1-2-7(5-13)15-6-12-4-3-8(10)11-9(12)14/h2-4,7,13H,1,5-6H2,(H2,10,11,14)/t7-/m0/s1

InChI Key

QTHAIQNVKFSUKG-ZETCQYMHSA-N

Isomeric SMILES

C=C[C@@H](CO)OCN1C=CC(=NC1=O)N

Canonical SMILES

C=CC(CO)OCN1C=CC(=NC1=O)N

Origin of Product

United States

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